Vidarabine phosphate

Catalog No.
S546754
CAS No.
29984-33-6
M.F
C10H14N5O7P
M. Wt
347.22 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Vidarabine phosphate

CAS Number

29984-33-6

Product Name

Vidarabine phosphate

IUPAC Name

[(2R,3S,4S,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methyl dihydrogen phosphate

Molecular Formula

C10H14N5O7P

Molecular Weight

347.22 g/mol

InChI

InChI=1S/C10H14N5O7P/c11-8-5-9(13-2-12-8)15(3-14-5)10-7(17)6(16)4(22-10)1-21-23(18,19)20/h2-4,6-7,10,16-17H,1H2,(H2,11,12,13)(H2,18,19,20)/t4-,6-,7+,10-/m1/s1

InChI Key

UDMBCSSLTHHNCD-UHTZMRCNSA-N

SMILES

C1=NC(=C2C(=N1)N(C=N2)C3C(C(C(O3)COP(=O)(O)O)O)O)N

Solubility

Soluble in DMSO

Synonyms

9-(5-O-Phosphono-beta-D-arabinofuranosyl)-9H-purin-6-amine, Adenine Arabinoside Monophosphate, Ara AMP, Ara-AMP, Arabinofuranosyladenine Monophosphate, Monophosphate, Adenine Arabinoside, Monophosphate, Arabinofuranosyladenine, Monophosphate, Vidarabine, Phosphate, Vidarabine, Vidarabine Monophosphate, Vidarabine Phosphate

Canonical SMILES

C1=NC(=C2C(=N1)N(C=N2)C3C(C(C(O3)COP(=O)(O)O)O)O)N

Isomeric SMILES

C1=NC(=C2C(=N1)N(C=N2)[C@H]3[C@H]([C@@H]([C@H](O3)COP(=O)(O)O)O)O)N

Description

The exact mass of the compound Vidarabine phosphate is 347.0631 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Carbohydrates - Glycosides - Nucleotides - Ribonucleotides - Adenine Nucleotides. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

Study of Viral Replication and Mechanisms of Action:

Researchers use Vidarabine phosphate to study how viruses replicate and how antiviral drugs work. The drug can be incorporated into viral DNA by some viruses, disrupting their replication cycle. By studying the effects of Vidarabine phosphate on viral growth, scientists can gain insights into the mechanisms by which these viruses function [].

Development of New Antiviral Therapies:

Vidarabine phosphate serves as a starting point for the development of new antiviral drugs. By modifying the structure of Vidarabine phosphate, researchers can create new analogues that might have improved potency or target a broader range of viruses [].

Investigation of Host Cell Responses to Viral Infections:

Scientists can utilize Vidarabine phosphate to investigate how host cells respond to viral infections. The drug's antiviral activity allows researchers to study the cellular pathways involved in the body's defense against viruses [].

Understanding Drug Resistance Mechanisms:

Some viruses can develop resistance to antiviral drugs, including Vidarabine phosphate. By studying how viruses become resistant to Vidarabine phosphate, researchers can gain valuable insights into the mechanisms of drug resistance and develop strategies to overcome it [].

Studying Viral Pathogenesis:

Vidarabine phosphate can be used to study the pathogenesis of viral diseases. By observing the effects of the drug on viral infection in cell culture models or animal models, researchers can learn how viruses cause disease and identify potential targets for therapeutic intervention [].

Vidarabine phosphate, chemically known as 9-β-D-arabinofuranosyladenine phosphate, is a synthetic purine nucleoside analog derived from adenosine. This compound features an arabinose sugar moiety in place of the ribose found in adenosine, which enhances its antiviral properties. Vidarabine phosphate is primarily recognized for its efficacy against various herpes viruses, including herpes simplex virus types 1 and 2, and varicella-zoster virus. It functions as a nucleotide analog that must be phosphorylated to exert its biological effects, ultimately leading to the inhibition of viral DNA synthesis .

Vidarabine triphosphate (ara-TTP) acts as a viral replication inhibitor through two mechanisms [, ]:

  • Competitive Inhibition: Ara-TTP competes with natural cellular deoxyribose triphosphate (dGTP) for binding to viral DNA polymerase. Due to structural similarity, ara-TTP gets incorporated into viral DNA.
  • Chain Termination: Once incorporated, ara-TTP lacks the 3' hydroxyl group needed for further chain elongation, leading to premature termination of viral DNA synthesis [, ].

The activation of vidarabine phosphate occurs through a series of phosphorylation reactions:

  • Conversion to Monophosphate: Vidarabine is phosphorylated by viral thymidine kinase to form vidarabine monophosphate.
  • Further Phosphorylation: This monophosphate is subsequently converted into vidarabine diphosphate and then into vidarabine triphosphate by host cell enzymes. The triphosphate form is crucial as it serves both as a substrate and an inhibitor for viral DNA polymerase .

The chemical structure can be represented as follows:

  • Molecular Formula: C₁₀H₁₄N₅O₇P
  • Molecular Weight: Approximately 267.241 g/mol

Vidarabine phosphate exhibits significant antiviral activity through several mechanisms:

  • Inhibition of Viral DNA Polymerase: The triphosphate form competes with deoxyadenosine triphosphate for incorporation into the growing viral DNA strand, leading to faulty DNA synthesis.
  • Termination of DNA Chain Elongation: By being incorporated into the viral DNA, it disrupts the formation of phosphodiester bonds, ultimately halting replication.
  • Inhibition of Ribonucleotide Reductase: The diphosphorylated form also inhibits this enzyme, which is essential for nucleotide metabolism and thus contributes to reduced viral replication .

Vidarabine phosphate can be synthesized through various methods:

  • Multi-Enzymatic Cascade Reaction: A recent approach involves a three-step enzymatic process that converts adenine into vidarabine monophosphate using specific biocatalysts under controlled conditions .
  • Phosphorylation Techniques: Traditional methods involve the direct phosphorylation of vidarabine using ATP or other phosphate donors, followed by purification steps to isolate the desired nucleotide form .

Vidarabine phosphate is primarily used in clinical settings for:

  • Antiviral Therapy: It is utilized in treating infections caused by herpes viruses, particularly in immunocompromised patients.
  • Potential Antineoplastic Properties: There is ongoing research into its efficacy against certain cancers due to its ability to interfere with nucleic acid synthesis .

Research indicates that vidarabine phosphate interacts with several biological pathways:

  • Viral Enzymes: It specifically targets viral thymidine kinase and DNA polymerases, which are critical for viral replication.
  • Cellular Pathways: Its impact on ribonucleotide reductase suggests potential effects on cellular metabolism and proliferation, warranting further investigation into its broader biological interactions .

Vidarabine phosphate shares structural similarities with other nucleoside analogs but exhibits unique properties that distinguish it from its counterparts. Below is a comparison with similar compounds:

Compound NameStructure SimilarityUnique Features
AcyclovirPurine analogMore selective for viral thymidine kinase; less toxic than vidarabine.
GanciclovirPurine analogEffective against cytomegalovirus; higher stability compared to vidarabine.
FludarabineFluorinated analogueUsed primarily in hematological malignancies; different mechanism of action.
RibavirinNucleoside analogueBroad-spectrum antiviral; distinct metabolic pathway compared to vidarabine.

Vidarabine phosphate's unique ability to inhibit both DNA polymerase and ribonucleotide reductase sets it apart from these compounds, highlighting its potential therapeutic versatility .

Vidarabine phosphate exhibits moderate aqueous solubility with distinct pH-dependent characteristics [1]. The compound demonstrates a solubility of 4.9 milligrams per milliliter in water at physiological pH 7.0, corresponding to 14.11 millimolar concentration [2] [3]. This aqueous solubility is significantly enhanced compared to the parent nucleoside vidarabine, which has limited water solubility of approximately 0.47 milligrams per milliliter [4].

The solubility profile shows notable pH dependence, with increased solubility observed at lower pH values [4]. At pH 2.0, vidarabine phosphate exhibits higher solubility than at neutral pH, indicating the influence of ionization state on dissolution behavior [5]. The compound exists in multiple ionization states across the physiological pH range, with protonated, neutral, and mono-ionized species contributing to the overall solubility characteristics [1].

SolventSolubility (mg/mL)Molarity (mM)NotesSource Citation
Water (pH 7)4.914.11At physiological pH [2] [3]
DMSO3.08.64Organic solvent [2] [6]
EthanolInsoluble-Poor solubility [6]
Water (pH 2)Higher than pH 7-pH-dependent increase [4]
Water (general)4.011.52General aqueous media [7] [8]

In organic media, vidarabine phosphate shows limited but measurable solubility in dimethyl sulfoxide, achieving 3.0 milligrams per milliliter concentration equivalent to 8.64 millimolar [2] [6]. The compound demonstrates poor solubility in ethanol and other lower polarity organic solvents [6]. This solubility pattern reflects the highly polar nature of the phosphate moiety, which favors interaction with polar protic solvents over organic media [2].

The enhanced aqueous solubility compared to vidarabine makes vidarabine phosphate suitable for parenteral formulations without requiring large volumes of infusion fluid [9] [10]. The solubility characteristics permit formulation in both aqueous and mixed solvent systems for pharmaceutical applications [2].

Thermal Stability and Degradation Kinetics

Vidarabine phosphate exhibits excellent thermal stability under appropriate storage conditions, with degradation kinetics following Arrhenius behavior [1]. Comprehensive stability studies conducted at elevated temperatures reveal pseudo first-order degradation kinetics with an activation energy of 29.4 kilocalories per mole [1].

Temperature-dependent stability investigations demonstrate remarkable long-term stability at ambient conditions. At 25°C and pH 6.85, the estimated time for 10% loss is 12.4 years, indicating exceptional shelf-life potential [1]. The Arrhenius relationship established from studies at 61°C, 80°C, and 99°C provides reliable predictive capability for stability assessment [1].

Temperature (°C)pHDegradation RateActivation EnergyDegradation (%)Source Citation
256.8512.4 years for 10% loss29.4 kcal/mol<10% over 12.4 years [1]
616.85Studied29.4 kcal/mol- [1]
806.85Studied29.4 kcal/mol- [1]
996.85Studied29.4 kcal/mol- [1]
1007.4030 min exposure-No significant [11]
1207.4020 min exposure-6.1% [11]

Sterilization studies reveal acceptable thermal tolerance for pharmaceutical processing. Steam sterilization at 100°C for 30 minutes produces no significant degradation, while sterilization at 120°C for 20 minutes results in 6.1% degradation [11]. These findings support the feasibility of terminal sterilization for injectable formulations while maintaining product quality [11] [12].

The degradation pathway involves hydrolytic cleavage without racemization, yielding adenine and arabinose as primary decomposition products [13]. This degradation mechanism is consistent with nucleoside phosphate chemistry and does not produce toxic degradation products [13].

pH-Dependent Hydrolysis Mechanisms

Vidarabine phosphate hydrolysis exhibits complex pH-dependent kinetics involving multiple ionic species [1]. The compound undergoes hydrolysis via water attack on the protonated, neutral, and mono-ionized species, with each species contributing differently to the overall degradation rate [1].

The pH-rate profile demonstrates that vidarabine phosphate attains optimal stability in the pH region 9.0 to 9.5 [1]. This stability maximum reflects the predominance of a more stable ionic form at this pH range. Below and above this optimal range, increased hydrolysis rates are observed due to acid- and base-catalyzed mechanisms [1].

pH RangeStabilityHydrolysis SpeciesKineticsNotesSource Citation
4.0Lower stabilityProtonatedPseudo first-orderAcidic conditions [1]
6.85Standard test pHNeutral/Mono-ionizedPseudo first-orderPhysiological range [1]
7.0Moderate stabilityNeutral/Mono-ionizedPseudo first-orderNeutral conditions [1]
9.0-9.5Optimal stabilityMono-ionizedPseudo first-orderMaximum stability [1]
10.0Lower stabilityDi-ionizedPseudo first-orderBasic conditions [1]

At acidic pH values below 6.0, the protonated species predominates and exhibits increased susceptibility to hydrolytic attack [1]. The mechanism involves protonation of the phosphate group, which enhances the electrophilicity of the phosphorus center and facilitates nucleophilic water attack [1].

In the physiological pH range (6.0-8.0), both neutral and mono-ionized species coexist, with their relative proportions determining the overall hydrolysis rate [1]. The neutral species generally shows intermediate stability, while the mono-ionized form at pH 9.0-9.5 represents the most stable configuration [1].

At strongly basic conditions above pH 10.0, the di-ionized species becomes predominant and shows increased reactivity toward hydroxide-catalyzed hydrolysis [1]. This base-catalyzed mechanism involves direct hydroxide attack on the phosphorus center, leading to accelerated degradation [1].

The pseudo first-order kinetics observed across all pH ranges indicate that hydrolysis rate is proportional to vidarabine phosphate concentration, with water acting as the nucleophilic attacking species in large excess [1]. This kinetic behavior simplifies stability predictions and formulation optimization [1].

Solid-State Polymorphism and Hygroscopicity

Vidarabine phosphate exists as a crystalline solid with defined polymorphic characteristics, though comprehensive polymorphic screening data are limited in the current literature. The compound typically appears as a white to off-white crystalline powder with a melting point of 213°C [8]. The solid-state form exhibits a density of 2.32 grams per cubic centimeter, indicating a relatively compact crystal structure [3] [7].

PropertyValueMethod/ConditionsSource Citation
Molecular Weight347.22 g/molCalculated [2] [14] [8]
Molecular FormulaC₁₀H₁₄N₅O₇P- [2] [14]
Melting Point213°CDSC [8]
Density2.32 g/cm³Predicted [3] [7]
AppearanceWhite to off-white powderVisual [2] [8]
CAS Number29984-33-6- [2] [14]

The hygroscopic behavior of vidarabine phosphate requires careful consideration for storage and handling. The compound contains multiple hydroxyl groups and a phosphate moiety that can interact with atmospheric moisture [15]. While specific moisture sorption isotherms are not extensively documented, the polar nature of the molecule suggests moderate hygroscopic tendencies [15].

Storage recommendations emphasize protection from moisture and light, with optimal conditions at 2-8°C in sealed containers [2]. The compound demonstrates stability for up to three years under these controlled conditions, with negligible degradation observed during refrigerated storage [11] [12].

Storage ConditionTemperatureStability DurationNotesSource Citation
Standard Storage2-8°C3 years predictedProtected from light [2]
Refrigerated4°C3 yearsNegligible degradation [11] [12]
Frozen-20°C3 yearsLong-term storage [2] [8]
Solution FormVariable< 1 monthAqueous solutions unstable [16]
Light Protection2-8°C3 yearsLight-sensitive compound [2]

The crystalline form shows sensitivity to elevated humidity conditions, which can accelerate hydrolysis and degradation [15]. Moisture uptake can lead to crystal structure changes and reduced chemical stability [15]. Therefore, packaging in moisture-protective containers with appropriate desiccants is essential for maintaining product quality [15].

Solid-state analytical techniques including X-ray powder diffraction, differential scanning calorimetry, and thermal gravimetric analysis provide comprehensive characterization of the polymorphic state [17] [18]. These methods ensure consistent crystal form and detect any polymorphic transitions during processing or storage [17] [18].

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

-3.5

Hydrogen Bond Acceptor Count

11

Hydrogen Bond Donor Count

5

Exact Mass

347.06308480 g/mol

Monoisotopic Mass

347.06308480 g/mol

Heavy Atom Count

23

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

106XV160TZ

Pharmacology

Vidarabine Phosphate is a phosphate salt form of vidarabine, a nucleoside analog with activity against herpes simplex virus and varicella zoster virus. Vidarabine is converted to a monophosphate by viral thymidine kinase and is further modified to a triphosphate form by host enzymes. Vidarabine triphosphate directly inhibits DNA polymerase and also acts as a chain terminator in DNA replication.

MeSH Pharmacological Classification

Antiviral Agents

Other CAS

29984-33-6

Wikipedia

Vidarabine_phosphate

Dates

Last modified: 08-15-2023
1: Song S, Hao Y, Yang X, Patra P, Chen J. Using Gold Nanoparticles as Delivery Vehicles for Targeted Delivery of Chemotherapy Drug Fludarabine Phosphate to Treat Hematological Cancers. J Nanosci Nanotechnol. 2016 Mar;16(3):2582-6. PubMed PMID: 27455673.
2: Shibazaki T, Hirabayashi K, Saito S, Shigemura T, Nakazawa Y, Sakashita K, Takagi M, Shiohara M, Adachi K, Nanba E, Sakai N, Koike K. Clinical and laboratory outcomes after umbilical cord blood transplantation in a patient with mucolipidosis II alpha/beta. Am J Med Genet A. 2016 May;170A(5):1278-82. doi: 10.1002/ajmg.a.37563. Epub 2016 Jan 20. PubMed PMID: 26789537.
3: Lehouritis P, Stanton M, McCarthy FO, Jeavons M, Tangney M. Activation of multiple chemotherapeutic prodrugs by the natural enzymolome of tumour-localised probiotic bacteria. J Control Release. 2016 Jan 28;222:9-17. doi: 10.1016/j.jconrel.2015.11.030. Epub 2015 Dec 2. PubMed PMID: 26655063.
4: Tsybulskaya I, Kulak T, Kalinichenko E, Baranovsky A, Bogushevich S, Golubeva M, Kuzmitsky B. Phospholipid derivatives of cladribine and fludarabine: synthesis and biological properties. Bioorg Med Chem. 2015 Jul 1;23(13):3287-96. doi: 10.1016/j.bmc.2015.04.059. Epub 2015 Apr 25. PubMed PMID: 25960323.
5: McCune JS, Vicini P, Salinger DH, O'Donnell PV, Sandmaier BM, Anasetti C, Mager DE. Population pharmacokinetic/dynamic model of lymphosuppression after fludarabine administration. Cancer Chemother Pharmacol. 2015 Jan;75(1):67-75. doi: 10.1007/s00280-014-2618-2. Epub 2014 Nov 6. PubMed PMID: 25374408; PubMed Central PMCID: PMC4282607.
6: Pessetto ZY, Ma Y, Hirst JJ, von Mehren M, Weir SJ, Godwin AK. Drug repurposing identifies a synergistic combination therapy with imatinib mesylate for gastrointestinal stromal tumor. Mol Cancer Ther. 2014 Oct;13(10):2276-87. doi: 10.1158/1535-7163.MCT-14-0043. Epub 2014 Aug 13. PubMed PMID: 25122069; PubMed Central PMCID: PMC4185217.
7: Sharma A, Janocha AJ, Hill BT, Smith MR, Erzurum SC, Almasan A. Targeting mTORC1-mediated metabolic addiction overcomes fludarabine resistance in malignant B cells. Mol Cancer Res. 2014 Sep;12(9):1205-15. doi: 10.1158/1541-7786.MCR-14-0124. Epub 2014 Jul 24. PubMed PMID: 25061101; PubMed Central PMCID: PMC4163513.
8: Bemer MJ, Sorror M, Sandmaier BM, O'Donnell PV, McCune JS. A pilot pharmacologic biomarker study in HLA-haploidentical hematopoietic cell transplant recipients. Cancer Chemother Pharmacol. 2013 Sep;72(3):607-18. doi: 10.1007/s00280-013-2232-8. Epub 2013 Aug 2. PubMed PMID: 23907443; PubMed Central PMCID: PMC3786586.
9: Pessetto ZY, Weir SJ, Sethi G, Broward MA, Godwin AK. Drug repurposing for gastrointestinal stromal tumor. Mol Cancer Ther. 2013 Jul;12(7):1299-309. doi: 10.1158/1535-7163.MCT-12-0968. Epub 2013 May 8. PubMed PMID: 23657945; PubMed Central PMCID: PMC3707936.
10: Yang Y, Jorstad NL, Shiao C, Cherne MK, Khademi SB, Montine KS, Montine TJ, Keene CD. Perivascular, but not parenchymal, cerebral engraftment of donor cells after non-myeloablative bone marrow transplantation. Exp Mol Pathol. 2013 Aug;95(1):7-17. doi: 10.1016/j.yexmp.2013.03.010. Epub 2013 Apr 6. PubMed PMID: 23567123; PubMed Central PMCID: PMC3706527.
11: Sorscher EJ, Hong JS, Allan PW, Waud WR, Parker WB. In vivo antitumor activity of intratumoral fludarabine phosphate in refractory tumors expressing E. coli purine nucleoside phosphorylase. Cancer Chemother Pharmacol. 2012 Aug;70(2):321-9. doi: 10.1007/s00280-012-1908-9. Epub 2012 Jul 4. PubMed PMID: 22760227; PubMed Central PMCID: PMC3423194.
12: Xie X, Guo J, Kong Y, Xie GX, Li L, Lv N, Xiao X, Tang J, Wang X, Liu P, Yang M, Xie Z, Wei W, Spencer DM, Xie X. Targeted expression of Escherichia coli purine nucleoside phosphorylase and Fludara® for prostate cancer therapy. J Gene Med. 2011 Dec;13(12):680-91. doi: 10.1002/jgm.1620. Erratum in: J Gene Med. 2012 Mar;14(3):217. Spencer, David M [added]. PubMed PMID: 22009763.
13: McCune JS, Woodahl EL, Furlong T, Storer B, Wang J, Heimfeld S, Deeg HJ, O'Donnell PV. A pilot pharmacologic biomarker study of busulfan and fludarabine in hematopoietic cell transplant recipients. Cancer Chemother Pharmacol. 2012 Jan;69(1):263-72. doi: 10.1007/s00280-011-1736-3. Epub 2011 Sep 11. PubMed PMID: 21909959; PubMed Central PMCID: PMC3280823.
14: Marti GE, Stetler-Stevenson M, Grant ND, White T, Figg WD, Tohnya T, Jaffe ES, Dunleavy K, Janik JE, Steinberg SM, Wilson WH. Phase I trial of 7-hydroxystaurosporine and fludararbine phosphate: in vivo evidence of 7-hydroxystaurosporine induced apoptosis in chronic lymphocytic leukemia. Leuk Lymphoma. 2011 Dec;52(12):2284-92. doi: 10.3109/10428194.2011.589547. Epub 2011 Jul 12. PubMed PMID: 21745173.
15: Parker WB, Allan PW, Waud WR, Hong JS, Sorscher EJ. Effect of expression of adenine phosphoribosyltransferase on the in vivo anti-tumor activity of prodrugs activated by E. coli purine nucleoside phosphorylase. Cancer Gene Ther. 2011 Jun;18(6):390-8. doi: 10.1038/cgt.2011.4. Epub 2011 Mar 11. PubMed PMID: 21394111; PubMed Central PMCID: PMC3096718.
16: Shea T, Johnson J, Westervelt P, Farag S, McCarty J, Bashey A, Isola L, Baxter-Lowe LA, Kelly M, Owzar K, Linker C; Cancer and Leukemia Group B. Reduced-intensity allogeneic transplantation provides high event-free and overall survival in patients with advanced indolent B cell malignancies: CALGB 109901. Biol Blood Marrow Transplant. 2011 Sep;17(9):1395-403. doi: 10.1016/j.bbmt.2011.01.016. Epub 2011 Feb 3. PubMed PMID: 21296675; PubMed Central PMCID: PMC3134602.
17: Ungerechts G, Frenzke ME, Yaiw KC, Miest T, Johnston PB, Cattaneo R. Mantle cell lymphoma salvage regimen: synergy between a reprogrammed oncolytic virus and two chemotherapeutics. Gene Ther. 2010 Dec;17(12):1506-16. doi: 10.1038/gt.2010.103. Epub 2010 Aug 5. PubMed PMID: 20686506; PubMed Central PMCID: PMC2976793.
18: Pierigè F, De Marco C, Orlotti N, Dominici S, Biagiotti S, Serafini S, Zaffaroni N, Magnani M, Rossi L. Cytotoxic activity of 2-Fluoro-ara-AMP and 2-Fluoro-ara-AMP-loaded erythrocytes against human breast carcinoma cell lines. Int J Oncol. 2010 Jul;37(1):133-42. PubMed PMID: 20514405.
19: Tai CK, Wang W, Lai YH, Logg CR, Parker WB, Li YF, Hong JS, Sorscher EJ, Chen TC, Kasahara N. Enhanced efficiency of prodrug activation therapy by tumor-selective replicating retrovirus vectors armed with the Escherichia coli purine nucleoside phosphorylase gene. Cancer Gene Ther. 2010 Sep;17(9):614-23. doi: 10.1038/cgt.2010.17. Epub 2010 May 14. PubMed PMID: 20467451; PubMed Central PMCID: PMC2938767.
20: Fiume L, Di Stefano G. Lactosaminated human albumin, a hepatotropic carrier of drugs. Eur J Pharm Sci. 2010 Jul 11;40(4):253-62. doi: 10.1016/j.ejps.2010.04.004. Epub 2010 Apr 18. Review. PubMed PMID: 20403430.

Explore Compound Types